1-Phenylpiperazinium chloride

Catalog No.
S604300
CAS No.
2210-93-7
M.F
C10H15ClN2
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperazinium chloride

Researchers using the free base of 1-phenylpiperazine often face volatility, oxidation, and weighing errors. This crystalline hydrochloride salt (CAS 2210-93-7) solves these issues with high melting point (240-250°C), ensuring stable, precise gravimetric dispensing for automated parallel synthesis. Its excellent aqueous solubility permits direct in vitro assay preparation without organic co-solvent interference. Used to synthesize trazodone, urapidil, and monoaminergic drug candidates.

CAS Number

2210-93-7

Product Name

1-Phenylpiperazinium chloride

IUPAC Name

1-phenylpiperazine;hydrochloride

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H

InChI Key

NQNZNONJZASOKL-UHFFFAOYSA-N

Synonyms

1-phenylpiperazine, N-phenylpiperazine, phenylpiperazine, phenylpiperazine dihydrobromide, phenylpiperazine dihydrochloride, phenylpiperazine hydrochloride, phenylpiperazine monohydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Cl

The exact mass of the compound 1-Phenylpiperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150847. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

1-Phenylpiperazinium chloride, commonly known as 1-phenylpiperazine hydrochloride, is a fundamental chemical building block widely utilized in medicinal chemistry and analytical applications . As the stable hydrochloride salt of the phenylpiperazine scaffold, it presents as a crystalline solid with a high melting point (240–250 °C), distinguishing it from its liquid free-base counterpart . This compound is primarily procured as a reliable, high-purity precursor for the synthesis of bioactive derivatives targeting monoaminergic systems, including various antidepressants and alpha-adrenoceptor antagonists. Its salt form ensures long-term shelf stability, consistent stoichiometry, and excellent solubility in aqueous and polar media, making it an essential reagent for both high-throughput parallel synthesis and in vitro pharmacological profiling[1].

Research Fit

1

Aqueous assay compatible hydrochloride salt

2

Parent scaffold for SAR & receptor studies

3

Reported monoamine releasing agent probe

Procurement substitution between 1-phenylpiperazinium chloride and the generic 1-phenylpiperazine free base (CAS 92-54-6) frequently leads to process failures due to stark differences in physical state and solubility . The free base is a liquid at room temperature (melting point ~18.8 °C) that is prone to oxidation, discoloration, and volatility, making precise stoichiometric weighing difficult and compromising batch-to-batch reproducibility . Furthermore, the free base is highly lipophilic and insoluble in water, which disrupts formulations for biological assays. Attempting to use the free base in aqueous-phase reactions or high-throughput library generation requires additional handling steps, organic co-solvents, or in situ salt formation, introducing unnecessary variables and potential yield losses that are entirely bypassed by procuring the pre-formed hydrochloride salt [1].

Substitution Risk

Free base vs. hydrochloride

Free base (CAS 92-54-6) is liquid and water-insoluble; substituting for the solid hydrochloride may block aqueous assay use.

Dihydrochloride salt (CAS 4004-95-9)

Dihydrochloride may be more hygroscopic, potentially affecting weighing accuracy and long-term stability compared to the monohydrochloride.

Salt-form interchange

Changing the salt form can shift solubility and reaction kinetics, compromising reproducibility in biological and synthetic workflows.

Solid-State Stability & Weighing Precision

The physical state of a precursor dictates its handling efficiency in chemical synthesis. 1-Phenylpiperazinium chloride exists as a stable, crystalline solid with a defined melting point of 240–250 °C. In stark contrast, the 1-phenylpiperazine free base is a liquid at standard room temperature (melting point 18.8 °C) . This >220 °C difference in thermal transition ensures that the hydrochloride salt can be dispensed as a dry powder, eliminating the volumetric inaccuracies, viscosity issues, and oxidative degradation associated with handling the liquid free base during sensitive synthetic workflows.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound DataSolid crystalline powder (mp 240–250 °C)
Comparator Or Baseline1-Phenylpiperazine free base (Liquid, mp 18.8 °C)
Quantified Difference>220 °C higher melting point; solid vs. liquid state
ConditionsStandard laboratory temperature and pressure

Procuring the solid salt enables precise gravimetric weighing and eliminates the handling complexities of volatile or viscous liquids, directly improving reproducibility in multi-step synthesis.

Beta-adrenergic binding
Cross-study comparable
Beta-1 IC50: 1000 nM
Beta-2 IC50: 794 nM
Baseline affinity for unsubstituted core; supports SAR interpretation.
Human recombinant receptors, Sf9 cell membranes

Aqueous Solubility for Biological Assays

For pharmacological profiling and analytical chemistry, precursor solubility in physiological media is critical. 1-Phenylpiperazinium chloride provides robust solubility in aqueous environments, readily dissolving in water and standard physiological buffers. The comparator, 1-phenylpiperazine free base, is fundamentally water-insoluble and requires harsh organic solvents for dissolution . The salt form's inherent aqueous compatibility prevents compound precipitation upon dilution into biological assay media.

Evidence DimensionSolubility in aqueous media
Target Compound DataHighly soluble in water and aqueous buffers
Comparator Or Baseline1-Phenylpiperazine free base (Insoluble in water)
Quantified DifferenceTransition from water-insoluble to highly soluble in physiological buffers
ConditionsAqueous buffer at room temperature

The defined aqueous solubility of the hydrochloride salt simplifies the preparation of homogeneous stock solutions for cell-based assays, avoiding artifacts caused by organic co-solvents.

MIBG uptake inhibition
Head-to-head
PP IC50: 1.5 μM
CAPP: 2.5 μM, DMPP: 5 μM
CP(OH)P: 30 μM, TFMPP: 65 μM
1.7× to 43× higher potency vs. comparators
Reported highest rank among tested analogs; supports neuroblastoma targeting research.
SK-N-SH, SK-N-BE(2C) cells; [125I]MIBG uptake assay

Stability & Yield in Parallel Synthesis

In automated or semi-automated library synthesis, precursor stability directly impacts reaction yield and purity. Studies utilizing 1-phenylpiperazinium chloride in the parallel synthesis of imidazole-4,5-dicarboxamide libraries demonstrated that employing the hydrochloride salt (in combination with a tertiary amine base like DIPEA) effectively mitigates the volatility and handling losses typical of free alkanamines[1]. This approach ensures exact stoichiometric delivery into multi-well reactors, resulting in final compounds of high analytical purity suitable for molecular screening repositories, a metric often compromised when handling the volatile liquid free base .

Evidence DimensionSuitability for parallel library synthesis
Target Compound DataStable solid salt; precise stoichiometric delivery with DIPEA
Comparator Or BaselineFree base amines (prone to volatility and handling losses)
Quantified DifferenceEliminates volatility-driven stoichiometric errors during multi-well dispensing
ConditionsParallel synthesis in culture tubes using DIPEA as a scavenger base

Procuring the hydrochloride salt maximizes reproducibility and yield in high-throughput medicinal chemistry workflows by preventing precursor loss to volatilization.

Sigma receptor affinity
Cross-study comparable
Parent Ki: 11,440 nM
Derivatives Ki: 1–10 nM
>1,100-fold affinity gain
Low baseline sigma binding; supports scaffold optimization for high-affinity ligands.
Guinea pig brain homogenate assay
Monoamine release profile
Cross-study comparable
NE EC50: 186 nM (27× less potent than amphetamine)
5-HT EC50: 880 nM, DA EC50: 2530 nM
Moderate NE selectivity (4.7× vs. 5-HT)
Moderate-potency NE-preferring releaser; supports noradrenergic signaling studies.
Rat brain synaptosomes
Salt form differentiation
Class-level inference
Monohydrochloride: crystalline solid, high water solubility
Free base: liquid, water-insoluble
Dihydrochloride: solid, very high solubility, higher hygroscopicity risk
Solid salt enables aqueous workflows; free base is incompatible for biological assays.
Class-level behavior; verify lot-specific handling

High-Throughput Parallel Library Synthesis

Due to its solid state and lack of volatility, 1-phenylpiperazinium chloride is the preferred precursor for automated and semi-automated parallel synthesis of pharmaceutical libraries. When paired with a scavenger base like DIPEA, it allows for precise gravimetric dispensing into multi-well formats, ensuring high-yield generation of complex amides and heterocyclic derivatives without the stoichiometric errors associated with liquid free bases [1].

Aqueous In Vitro Pharmacological Profiling

The compound's high solubility in aqueous buffers makes it the ideal choice for preparing reference standard stock solutions in pharmacology. It is extensively used in receptor binding assays and cell-based screening targeting monoaminergic systems, where the introduction of lipophilic free bases would require undesirable concentrations of organic co-solvents that could skew assay results .

Scale-Up of CNS and Cardiovascular Therapeutics

In process chemistry, 1-phenylpiperazinium chloride serves as a highly stable, weighable building block for the commercial synthesis of blockbuster drugs such as trazodone and urapidil analogs. Its long-term shelf stability and defined melting point (240–250 °C) provide the batch-to-batch consistency required for stringent Good Manufacturing Practice (GMP) environments, avoiding the oxidative degradation risks of the free base.

Application Fit Matrix

Application
Selection Property
Validation Focus
Scaffold for SAR studies
Low baseline sigma receptor affinity; well-characterized core
Affinity enhancement through structural modification
Neuroblastoma cell targeting research
Parent scaffold inhibition of [125I]MIBG uptake
Cell-line targeting endpoints in neuroblastoma models
Noradrenergic signaling research
Moderate-potency NE-preferring monoamine release profile
Noradrenergic pathway interrogation in tissue/cell models

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

198.0923762 Da

Monoisotopic Mass

198.0923762 Da

Heavy Atom Count

13

UNII

J8L23UX32D

Related CAS

4004-95-9
2210-93-7
92-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4004-95-9
2210-93-7

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